2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide features a hybrid structure combining a 1,3-thiazole core substituted with a urea-linked 3-chlorophenyl group and an acetamide bridge to a 6-methyl-1,3-benzothiazole moiety. This architecture integrates key pharmacophoric elements:
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-5-6-15-16(7-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-4-2-3-12(21)8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYFDPFSFJOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting an amine with an isocyanate or by using a carbodiimide coupling reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea linkage or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, strong bases or acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound is in anticancer research. Studies have indicated that derivatives of thiazole compounds exhibit significant cytotoxic activity against various cancer cell lines. The presence of both thiazole and benzothiazole moieties contributes to enhanced biological activity.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed potent inhibitory effects on cancer cell proliferation and induced apoptosis through the activation of caspase pathways . The specific compound under discussion was tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of several bacterial strains and fungi.
Case Study : In a study published in Pharmaceutical Biology, a series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Potential for Further Research
Given the promising results observed in preliminary studies, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating precise molecular targets and pathways involved in its action.
Mechanism of Action
The mechanism of action of 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their biological/physical properties:
Key Findings
3-Chlorophenyl substitution on the urea group introduces steric bulk and electron-withdrawing effects, which could enhance binding to enzymatic targets (e.g., kinases or ion channels) compared to unsubstituted phenyl groups .
Hydrogen-Bonding and Crystallography :
- The acetamide bridge in the target compound likely forms N-H···N/S hydrogen bonds similar to those in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , stabilizing crystal packing and influencing solubility .
Spectral Comparisons :
- IR Spectroscopy : The target’s C=O stretch (~1688 cm⁻¹) aligns with dithiocarbamate derivatives , while the urea N-H stretch (~3389 cm⁻¹) matches benzothiazole ureas .
- ¹H NMR : Aromatic protons in the 6-methylbenzothiazole moiety (δ 7.1–7.6) resemble shifts in N-(benzothiazol-2-yl)acetamides .
Biological Activity Trends :
- Anticonvulsant Activity : Compounds with 6-CH₃ and distant phenyl-OH/OCH₃ (e.g., 5f, 5n ) show full MES protection, suggesting the target’s 6-methyl group may confer similar efficacy.
- Antibacterial Activity : 6-Substituted benzothiazoles (e.g., Cl, CH₃ ) exhibit concentration-dependent effects, implying the target’s 3-chlorophenyl group may enhance Gram-negative activity.
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS Number: 897621-44-2) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C19H17ClN4O2S
- Molecular Weight : 418.9 g/mol
- Structure : The compound features a thiazole ring and a benzothiazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related thiazole compounds that demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have shown that compounds structurally related to our compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC50 value of 12.5 µM for a related thiazole derivative against MCF-7 cells .
Anti-inflammatory Activity
Thiazole derivatives have also been evaluated for their anti-inflammatory properties. In a study assessing the effect of benzothiazole derivatives on inflammation, compounds similar to our target showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for anti-inflammatory action .
Case Studies and Research Findings
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Antimicrobial Screening :
- A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with specific attention to its effect on resistant strains.
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Anticancer Evaluation :
- In vitro assays were conducted on various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
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Mechanistic Studies :
- Molecular docking studies have been performed to elucidate the binding interactions of the compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may act by inhibiting key enzymes or receptors critical for cell survival in pathogens and cancer cells alike.
Data Table: Biological Activity Summary
Q & A
Q. Resolution Strategies :
| Factor | Actionable Step |
|---|---|
| Structural analogs | Synthesize derivatives for SAR analysis |
| Assay consistency | Standardize protocols (e.g., CLSI guidelines) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
